molecular formula C15H151lN2O B1665461 Acridine red CAS No. 2465-29-4

Acridine red

Cat. No. B1665461
CAS RN: 2465-29-4
M. Wt: 274.74 g/mol
InChI Key: IVHDZUFNZLETBM-IWSIBTJSSA-N
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Description

Acridine red is a hydrochloride obtained by combining the free base of acridine red 3B with one molar equivalent of hydrogen chloride . It is used for staining RNA in conjunction with malachite green . Acridine red is a small cationic and planar dye that mainly binds to RNA and DNA . These dyes are strongly fluorescent .


Synthesis Analysis

Acridine derivatives have been synthesized using various methods . For instance, 2-arylamino benzoic acids were prepared by the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines. Then, the cyclization of these compounds by PPA yielded acridone derivatives .


Molecular Structure Analysis

Acridine red is structurally related to anthracene, with one of the central CH groups replaced by nitrogen . It is a planar molecule .


Chemical Reactions Analysis

Acridine derivatives have shown a wide range of biological activities . The mode of action of acridine is primarily due to DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .


Physical And Chemical Properties Analysis

Acridine red is a colorless crystalline organic solid . It has a nitrogen heterocycle with the formula C13H9N . Acridine red is mildly basic and is an almost colorless solid, which crystallizes in needles .

Scientific Research Applications

Acridine Orange as a Proxy for Acridine Red

Since specific information on Acridine Red is limited, Acridine Orange, a closely related compound, is discussed. Both are used similarly in scientific research, particularly in cell staining techniques.

1. Autophagy Quantification

Acridine Orange has been utilized to assess the volume of acidic vesicular organelles (AVOs) in cells, which increases upon autophagy induction. This staining method is used for quick, accessible, and reliable measurement of autophagy in cells (Thomé et al., 2016).

2. Differentiating RNA and DNA

It serves as a vital fluorochrome for differentiating RNA and DNA. Acridine Orange exhibits green fluorescence when bound to DNA and red fluorescence when bound to RNA, making it a useful tool in studies involving the visualization of these nucleic acids in living cells (Austin & Bishop, 1959).

3. RNA and DNA Staining

The dye has been used for staining RNA and depolymerized DNA, exhibiting specificity and providing a method for localizing these nucleic acids in cells (Dutt Mk, 1979).

4. Investigating Somatic Embryogenesis

In studies of carrot somatic embryogenesis, Acridine Orange has been used to observe the fluorescence emitted during the process. It helped in identifying physiologically different cells, aiding in the understanding of embryo formation (Ibaraki, Nikaido, & Kurata, 1998).

5. Correlation with Cell Cycle Duration

The dye differentially stains DNA and RNA in cells, allowing for the correlation of cell cycle duration with RNA content, thus providing insights into cell biology (Darżynkiewicz et al., 1979).

6. Electrochemical Sensing Applications

In electrochemical applications, poly (acridine red) modified electrodes have been used for the detection of biomolecules like dopamine, showcasing its potential in biosensing technologies (Zhang, Jin, Wang, & Yang, 2003).

Safety And Hazards

Acridine red may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a key area of focus .

properties

IUPAC Name

methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride
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InChI

InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVHDZUFNZLETBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=CC2=C(C=C1)C=C3C=CC(=[NH+]C)C=C3O2.[Cl-]
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Molecular Formula

C15H15ClN2O
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DSSTOX Substance ID

DTXSID90883849
Record name Xanthylium, 3,6-bis(methylamino)-, chloride (1:1)
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Molecular Weight

274.74 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Acridine red
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Product Name

Acridine red

CAS RN

2465-29-4
Record name Acridine Red
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
X Zhu, X Xie, P Li, J Guo, L Wang - Organic letters, 2016 - ACS Publications
… of acridine red. To the best of our knowledge, it is the first example of coupling reaction through energy transfer pathway using acridine red as … B, and acridine red were employed in the …
Number of citations: 101 pubs.acs.org
Y Liu, BH Han, YT Chen - The Journal of Organic Chemistry, 2000 - supram.nankai.edu.cn
… In our project, acridine red dye was found to be suitable for comparison purposes. It could … and R-, β-, and γ-cyclodextrins, employing acridine red dye as the guest molecule (Chart 1). …
Number of citations: 89 supram.nankai.edu.cn
P Bao, F Liu, Y Lv, H Yue, JS Li, W Wei - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… Initially, acridine red was excited to the excited state acridine red* in the presence of visible-… of acridine red* with dioxygen afforded singlet oxygen 1 O 2 and ground state acridine red …
Number of citations: 100 pubs.rsc.org
M Wang, J Yang, X Wu, F Huang - Analytica chimica acta, 2000 - Elsevier
In this paper, a determinating method of nucleic acids at nanogram levels by a resonance light scattering (RLS) technique with a common spectrofluorometer has been reported. The …
Number of citations: 94 www.sciencedirect.com
Y Zhang, G Jin, Y Wang, Z Yang - Sensors, 2003 - mdpi.com
… In the present work, we applied acridine red as a modifier to fabricate a poly (acridine red) modified glassy carbon electrode by electropolymerization method. The modified electrodes …
Number of citations: 84 www.mdpi.com
Y Luo, L Ma, X Zhang, A Liang, Z Jiang - Nanoscale research letters, 2015 - Springer
… In the nanosol substrate, the molecular probe of acridine red (AR) exhibited a weak surface-enhanced Raman scattering (SERS) peak at 1506 cm −1 due to its interaction with the rGO …
Number of citations: 60 link.springer.com
Y Li, G Ran, WJ Yi, HQ Luo, NB Li - Microchimica Acta, 2012 - Springer
… Compared to the bare GCE, the GCE modified with acridine red, and to the … of acridine red onto its surface and then covering it with graphene dropped. The graphene-poly(acridine red) …
Number of citations: 43 link.springer.com
XF Zhang, J Zhang, X Lu - Journal of fluorescence, 2015 - Springer
… Pyronin B (PYB), Pyronin Y (PYY), and Acridine Red (AR) are structural analogues of … Acridine Red is used chiefly for dyeing leather and mordanted cotton. It is highly fluorescent …
Number of citations: 32 link.springer.com
YM Zhang, M Han, HZ Chen, Y Zhang, Y Liu - Organic letters, 2013 - ACS Publications
A novel molecular switch based on the supramolecular complex of 2,4,6-triarylpyridine modified β-cyclodextrin and acridine red was successfully constructed in aqueous solution, …
Number of citations: 20 pubs.acs.org
G Ran, WJ Yi, Y Li, HQ Luo, NB Li - Analytical Methods, 2012 - pubs.rsc.org
… In addition, we have used poly-acridine red to improve the electrochemical catalytic activity and stability of the electrode. This modified electrode exhibits a low detection limit and good …
Number of citations: 17 pubs.rsc.org

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